molecular formula C10H11N3O5 B4552888 N'-(methoxyacetyl)-3-nitrobenzohydrazide

N'-(methoxyacetyl)-3-nitrobenzohydrazide

Cat. No.: B4552888
M. Wt: 253.21 g/mol
InChI Key: FKPSLYGJAZJPKN-UHFFFAOYSA-N
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Description

N'-(methoxyacetyl)-3-nitrobenzohydrazide is a hydrazide derivative characterized by a 3-nitro-substituted benzohydrazide backbone and a methoxyacetyl group (-COCH₂OCH₃) attached to the hydrazide nitrogen.

Properties

IUPAC Name

N'-(2-methoxyacetyl)-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-18-6-9(14)11-12-10(15)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSLYGJAZJPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties based on the evidence:

Compound Name Substituent Molecular Weight Notable Properties References
N'-(methoxyacetyl)-3-nitrobenzohydrazide Methoxyacetyl ~273.29* Expected intramolecular H-bonding; moderate solubility in polar solvents (inferred)
N'-(2-chloroacetyl)-3-nitrobenzohydrazide 2-Chloroacetyl 273.29 Reactivity due to chloro group; prone to cyclization in high-boiling solvents
3-nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-Nitrobenzylidene 330.24 High nitro content; planar structure with strong intermolecular π-π stacking
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 4-Methoxybenzylidene 299.28 Intramolecular O—H⋯N H-bonding; dihedral angle 11.4° between aromatic rings
N'-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide 5-Bromo-2-hydroxybenzylidene 381.16 Bromine enhances halogen bonding; forms chains via N—H⋯O H-bonds

*Calculated based on formula C₁₀H₁₀N₃O₅.

Key Observations:

Substituent Polarity and Reactivity :

  • Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the hydrazide, slowing nucleophilic reactions but enhancing stability.
  • Electron-donating groups (e.g., methoxy in ) increase solubility in polar solvents and promote H-bonding interactions.

Hydrogen Bonding and Crystal Packing :

  • Compounds with hydroxyl or methoxy substituents (e.g., ) exhibit intramolecular O—H⋯N bonds, reducing molecular flexibility and influencing crystal lattice stability.
  • Halogenated derivatives (e.g., bromine in ) display additional halogen bonding, affecting supramolecular assembly.

Synthetic Pathways: Acyl-substituted derivatives (e.g., chloroacetyl in ) are synthesized via condensation with acyl chlorides, while benzylidene derivatives (e.g., ) require aldehyde precursors. Reaction conditions vary: benzylidene derivatives often form in ethanol at 45°C , whereas acyl derivatives may require reflux in high-boiling solvents like 1-butanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(methoxyacetyl)-3-nitrobenzohydrazide
Reactant of Route 2
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